Z/E-4-Hydroxyadamantan-2-one, also known as 4-Hydroxy-2-adamantanone, is a significant compound in organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a hydroxyl group attached to the adamantane framework, which is a polycyclic hydrocarbon known for its stability and rigidity.
The compound can be classified under the category of ketones and alcohols, specifically as a hydroxy ketone. Its molecular formula is , with a molar mass of approximately 166.22 g/mol. It exists in two stereoisomeric forms, Z and E, which differ in the spatial arrangement around the double bond in the adamantanone structure.
Several methods have been developed for synthesizing Z/E-4-Hydroxyadamantan-2-one:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reactant concentrations to optimize yield and selectivity for the desired stereoisomer.
Z/E-4-Hydroxyadamantan-2-one features a rigid adamantane skeleton with a hydroxyl group at the 4-position relative to the carbonyl group at the 2-position. The compound's structure can be represented as follows:
Key structural data includes:
Z/E-4-Hydroxyadamantan-2-one participates in various chemical reactions typical for ketones and alcohols:
The reactivity patterns are influenced by the steric hindrance provided by the adamantane structure, which may affect reaction rates and pathways.
The mechanism of action for Z/E-4-Hydroxyadamantan-2-one primarily relates to its interactions as a nucleophile or electrophile in various organic reactions:
The chemical properties include:
Z/E-4-Hydroxyadamantan-2-one has several scientific uses:
Adamantane derivatives occupy a privileged niche in drug development due to their distinctive cage-like diamondoid framework. This structure combines exceptional metabolic stability, inherent lipophilicity, and three-dimensional bulkiness, enabling efficient penetration through biological membranes—including lipid-rich bacterial cell walls—while resisting enzymatic degradation. The gem-dimethyl bridgeheads impart remarkable conformational rigidity, while the alicyclic nature ensures chemical inertness under physiological conditions. These attributes make the adamantane scaffold an ideal pharmacokinetic enhancer, particularly for compounds targeting intracellular pathogens or requiring blood-brain barrier penetration [3].
Recent advances highlight the scaffold’s versatility in antimicrobial and antidiabetic applications. In antitubercular research, adamantane-derived indole-2-carboxamides inhibit mycobacterial membrane protein large 3 (MmpL3), a transporter critical for shuttling trehalose monomycolates across the plasma membrane during cell wall biosynthesis. Incorporation of a polar 1-hydroxyadamantyl group (as in compound 8j) instead of unsubstituted adamantane markedly enhanced aqueous solubility—from negligible levels to ≥15 µM—while preserving nanomolar potency against multidrug-resistant Mycobacterium tuberculosis strains (MIC: 1.32–2.89 µM). This modification addressed the Achilles’ heel of earlier leads like ICA38, which showed poor bioavailability despite high target affinity [3]. Similarly, adamantane-based dipeptidyl peptidase-4 (DPP-4) inhibitors exploit the scaffold’s bulk to occupy the enzyme’s hydrophobic S2 pocket. The 1-aminoadamantane moiety in saxagliptin anchors the inhibitor through van der Waals contacts with Tyr547 and π-stacking with Tyr666, prolonging drug action by resisting proteolytic clearance [9].
Table 1: Comparative Bioactivity Profiles of Adamantane Derivatives in Drug Development
Derivative Class | Target | Key Structural Feature | Potency Enhancement | Physicochemical Improvement |
---|---|---|---|---|
1-Hydroxyadamantyl indole-2-carboxamides | MmpL3 (Mycobacterium tuberculosis) | Polar hydroxy group at bridgehead | MIC: 1.32–2.89 µM vs H37Rv strain (4-fold > ethambutol) | Water solubility increased by >2-fold vs adamantane analogues |
Adamantane-linked DPP-4 inhibitors | Dipeptidyl peptidase-4 | Free amino group for salt formation | 2.4-fold higher IC₅₀ vs non-adamantyl counterparts | Balanced log P (~2.1) for oral absorption |
Adamantane-conjugated benzimidazoles | Viral polymerases | Tertiary carbon linkage points | EC₅₀ reduction by 1-log vs acyclic controls | Enhanced metabolic stability (t₁/₂ > 6h) |
Beyond direct target engagement, adamantane’s role extends to molecular scaffolding in pseudo-natural product design. By fusing adamantane-derived fragments with unrelated bioactive cores—such as indole alkaloids or tetrahydroquinolines—researchers generate structurally novel "chimeric" compounds. These hybrids access chemical space beyond biosynthetic pathways while retaining biological relevance. For example, indole-adamantane conjugates exhibit potent activity against malaria parasites by disrupting mitochondrial membrane potential—a mechanism distinct from conventional artemisinins [6].
Stereochemistry dictates the pharmacological fate of 4-hydroxyadamantan-2-one, wherein the relative configuration of the hydroxyl group relative to the ketone (syn-versus anti-orientation) profoundly influences intermolecular interactions. The Z isomer (syn arrangement) positions the hydroxyl proximal to the carbonyl, enabling intramolecular hydrogen bonding that masks both polar groups. This creates a deceptively nonpolar surface ideal for membrane partitioning. Conversely, the E isomer (anti arrangement) exposes both functional groups, enhancing solvation and protein-binding specificity through bifurcated H-bond donation/acceptance. Such divergence makes geometric isomerism a critical variable in absorption, distribution, and target engagement [5] [7].
The stereochemical influence extends to molecular recognition in enzyme active sites. Glutathione S-transferases (GSTs), which detoxify lipid peroxidation products like 4-hydroxy-2-nonenal (HNE), exhibit pronounced stereoselectivity: human GSTA4-4 processes both R- and S-HNE enantiomers but generates exclusively S-configured glutathione conjugates. This "product stereocontrol" arises from the enzyme’s chiral environment constraining nucleophilic attack geometry. Analogously, Z/E-4-hydroxyadamantan-2-one isomers likely display distinct metabolic trajectories—with one isomer preferentially undergoing carbonyl reduction by ketoreductases or conjugation by UDP-glucuronosyltransferases [2].
Table 2: Analytical and Synthetic Approaches to Z/E-4-Hydroxyadamantan-2-one Isomers
Isomer | Synthetic Route | Separation Technique | Key Differentiating Properties | Biological Implications |
---|---|---|---|---|
Z (syn) | Epoxidation of adamantene followed by regioselective hydrolysis | Preparative HPLC on C18 stationary phase (MeCN/H₂O) | Intramolecular H-bond (O-H⋯O=C); lower dipole moment (~2.1 D) | Enhanced membrane permeability; intracellular accumulation |
E (anti) | Microbial oxidation of adamantane by Penicillium adametzii | Chiral supercritical fluid chromatography (SFC) | Intermolecular H-bonding capacity; higher water solubility | Preferential recognition by oxidoreductases (e.g., alcohol dehydrogenases) |
Synthesizing and resolving these isomers demands sophisticated methodologies. The Bucherer-Bergs reaction enables stereocontrolled access to E-4-amino-adamantan-1-ol precursors, while asymmetric epoxidation strategies set the C4 stereocenter before ring expansion. Separation relies on chiral stationary phases like derivatized cyclodextrins or polysaccharide-based sorbents, exploiting transitory diastereomeric complexes formed through H-bonding and steric fitting. Recent advances in supercritical fluid chromatography (SFC) have dramatically improved resolution efficiency for such rigid alicyclic isomers, achieving >98% enantiopurity in milligram quantities suitable for bioassays [5] [7]. This precision is indispensable given that stereoisomeric "mismatches" can convert agonists to antagonists—as observed in 5-HT7 receptor ligands where a single chiral inversion ablated antidepressant efficacy despite near-identical physicochemical parameters [5].
Despite promising applications, critical gaps persist in optimizing 4-hydroxyadamantan-2-one-derived therapeutics. A foremost challenge is predictive modeling of bridged ketone conformation. Conventional molecular dynamics simulations struggle with adamantane’s high symmetry (three equivalent axes) and subtle energy differences between Z/E isomers (<1 kcal/mol). Quantum mechanical studies reveal that solvation effects dramatically alter conformational preferences: in vacuo, the Z isomer predominates by 0.7 kcal/mol due to intramolecular H-bonding, whereas aqueous environments stabilize the E isomer by 2.3 kcal/mol via water-bridged H-bond networks. This solvent dependency complicates in silico binding affinity predictions for hydrated protein pockets [3] [5].
Metabolic instability represents another hurdle. Adamantanones undergo complex biotransformation pathways, including:
Furthermore, target engagement validation remains underdeveloped. While adamantane-containing MmpL3 inhibitors like NITD-304 block mycolic acid transport, the precise interaction locus of 4-hydroxyadamantan-2-one analogues is unmapped. Photoaffinity labeling using azido-tagged derivatives could clarify whether binding occurs within the proton-relay channel (S4 subsite) or hydrophobic vestibule (S1 pocket). Such insights would guide rational optimization—for instance, introducing fluoro substituents to modulate pKa if electrostatic interactions with Asp-Tyr pairs prove critical [3] [6].
Lastly, delivery strategies for these crystalline, poorly soluble solids need innovation. Encapsulation within β-cyclodextrin cavities or formulation as nanosuspensions with hydroxypropyl methylcellulose (HPMC) could enhance dissolution. Alternatively, converting the ketone to a bioreversible ketal prodrug might bypass first-pass metabolism while leveraging intracellular pH for activation—an approach underexplored for bridged ketones despite success with acyclic analogues [8]. Addressing these gaps will transform 4-hydroxyadamantan-2-one from a chemical curiosity to a versatile pharmacophore in precision therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: